molecular formula C24H26ClN3O3 B11183938 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-phenylpropyl)acetamide

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B11183938
M. Wt: 439.9 g/mol
InChI Key: NCJFGNPKKNNBOQ-UHFFFAOYSA-N
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Description

2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-phenylpropyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyrimidine ring substituted with a chlorophenyl group, a hydroxyethyl group, and a phenylpropylacetamide moiety, making it a molecule of interest for its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of an appropriate β-dicarbonyl compound with urea or thiourea in the presence of a catalyst such as ammonium acetate. This reaction forms the pyrimidine ring.

    Substitution Reactions: The pyrimidine ring is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and hydroxyethyl groups. This step may require the use of reagents such as chlorobenzene and ethylene oxide under controlled conditions.

    Acylation: The final step involves the acylation of the pyrimidine derivative with 3-phenylpropylamine to form the desired acetamide compound. This reaction is typically carried out using acetic anhydride or acetyl chloride as the acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a hydroxyl derivative

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Chemistry: It can be utilized in the development of new materials, catalysts, or chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-phenylpropyl)acetamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
  • **2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-phenylpropyl)acetamide analogs

Uniqueness

The uniqueness of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-phenylpropyl)acetamide lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct physicochemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H26ClN3O3

Molecular Weight

439.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C24H26ClN3O3/c1-17-21(12-14-29)24(31)28(23(27-17)19-10-5-11-20(25)15-19)16-22(30)26-13-6-9-18-7-3-2-4-8-18/h2-5,7-8,10-11,15,29H,6,9,12-14,16H2,1H3,(H,26,30)

InChI Key

NCJFGNPKKNNBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NCCCC3=CC=CC=C3)CCO

Origin of Product

United States

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